molecular formula C29H37N3O2 B11444222 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide

Cat. No.: B11444222
M. Wt: 459.6 g/mol
InChI Key: CPTSLTWJEZPNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of adamantanecarboxylic acid with an appropriate amine to form an intermediate, which is then further reacted with other reagents to introduce the phenyl and pyridine groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. Additionally, the phenyl and pyridine groups can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core structure.

    Phenylformamides: Compounds such as N-phenylformamide have similar functional groups but lack the adamantane moiety.

    Pyridine Derivatives: Compounds like 2-pyridinemethanol and 2-pyridinecarboxylic acid share the pyridine ring structure.

Uniqueness

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide is unique due to the combination of the adamantane, phenyl, and pyridine moieties in a single molecule. This unique structure imparts distinct physicochemical properties and potential biological activities that are not observed in simpler compounds .

Properties

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-[4-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]benzamide

InChI

InChI=1S/C29H37N3O2/c1-19(2)11-26(28(34)31-18-25-5-3-4-10-30-25)32-27(33)23-6-8-24(9-7-23)29-15-20-12-21(16-29)14-22(13-20)17-29/h3-10,19-22,26H,11-18H2,1-2H3,(H,31,34)(H,32,33)

InChI Key

CPTSLTWJEZPNFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.